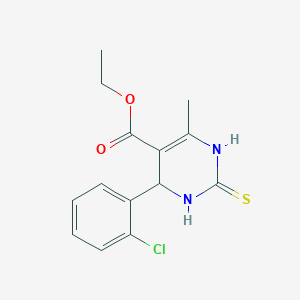

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse pharmacological activities. The presence of a thioxo group and a chlorophenyl ring in the molecule suggests potential for interesting chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was obtained through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was achieved using microwave irradiation, which is a method known for reducing reaction times and improving yields .

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives has been elucidated using techniques such as X-ray diffraction crystallography, which revealed the dihedral angle between the chlorophenyl ring and the tetrahydropyrimidine ring, as well as the presence of intramolecular hydrogen bonding . Density functional theory (DFT) calculations have been used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which are in good agreement with experimental data .

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution, as demonstrated by the reaction of Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates . The reaction pathway is influenced by factors such as the basicity-nucleophilicity of the reaction media, reagent ratio, reaction time, and temperature.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are characterized by spectroscopic methods like FT-IR, 1H, and 13C NMR. These methods provide insights into the functional groups present and the chemical environment of the atoms within the molecule . The crystal structure analysis also reveals information about the molecular conformation and the presence of disorder in the terminal ethyl group . Additionally, the nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) have been evaluated, which could be indicative of potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Acoustic and Molecular Interaction Studies

Research on substituted pyrimidines, including Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, explored their density, viscosity, and ultrasonic velocity in ethanolic solutions. This study provided insights into molecular interactions, such as solute-solvent interactions, through acoustical property analysis, indicating significant intermolecular dynamics in the studied systems (Bajaj & Tekade, 2014).

Crystal Structure Analysis

The crystal structure of pyrimidine derivatives has been detailed, offering a deeper understanding of their molecular geometry and potential for interaction with other molecules. This information is crucial for designing molecules with desired physical and chemical properties (Begum & Vasundhara, 2009).

Fluorescence Properties for Biological Imaging

A study on monastrol analogs, including a pyrimidine derivative, highlighted their fluorescence properties, making them potential candidates for biological imaging applications. The compounds exhibited maximum absorption wavelengths in UV or visible regions, suggesting their utility in fluorescence microscopy or related techniques (Al-Masoudi et al., 2015).

Green Synthesis of Heterocyclic Compounds

Innovative green chemistry approaches have been employed for the synthesis of novel chromone-pyrimidine coupled derivatives. These methods, featuring solvent-free conditions and eco-friendly catalysts, underscore the potential for synthesizing these compounds in a more environmentally sustainable manner, with applications spanning from material science to pharmacology (Nikalje et al., 2017).

Anticancer Activity

Some derivatives have been explored for their anticancer activity, providing preliminary data on their efficacy against certain cancer cell lines. This research opens avenues for further investigation into their therapeutic potential (Ibrahim et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXFBPXQGHDFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)

![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)

![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)